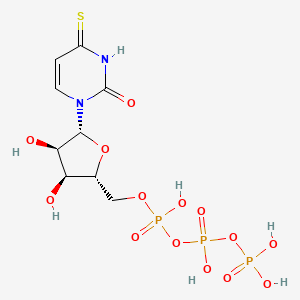

4-Thiouridine triphosphate

特性

CAS番号 |

31556-28-2 |

|---|---|

分子式 |

C9H15N2O14P3S |

分子量 |

500.21 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

InChIキー |

GKVHYBAWZAYQDO-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

異性体SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

正規SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

同義語 |

4-S-UTP 4-thio-UTP 4-thiouridine triphosphate |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 4-チオ-UTPの合成は、通常、4-チオウリジンの保護に続き、リン酸化を行います。一般的な方法の1つは、J. LudwigとF. Ecksteinによって報告されたワンポット合成であり、適切に保護された4-チオウリジン誘導体を使用します 。反応条件には、リン酸化剤と特定の溶媒を使用して高収率を達成することがよくあります。

工業生産方法: 詳細な工業生産方法は広く公表されていませんが、合成は一般的に、実験室の方法と同様の原理に従いますが、より大規模です。 これは、自動合成装置と大規模な精製技術を使用して、高純度と収率を確保するために反応条件を最適化する必要があります .

化学反応の分析

反応の種類: 4-チオ-UTPは、以下を含むさまざまな化学反応を起こします。

酸化: 硫黄原子は酸化されてスルホキシドまたはスルホンを形成することができます。

置換: 硫黄原子は求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬。

置換: アミンやチオールなどの求核剤。

主な生成物:

酸化: スルホキシドとスルホン。

置換: さまざまな置換ウリジン誘導体。

架橋: 共有結合したRNA-タンパク質複合体.

4. 科学研究への応用

4-チオ-UTPは、科学研究において幅広い用途があります。

化学: 修飾ヌクレオチドおよび核酸の合成に使用されます。

生物学: RNA-タンパク質相互作用を調べるためのRNA架橋研究に使用されます。

医学: 安定したRNA構造を形成する能力により、治療用途の可能性があります。

産業: 診断ツールやアッセイの開発に使用されています .

科学的研究の応用

RNA Synthesis and Modification

4-Thiouridine triphosphate is primarily utilized in the synthesis of RNA. Its incorporation into RNA molecules enhances their stability and functionality. Key applications include:

- Photocrosslinking Studies : 4-thio-UTP is employed in UV photocrosslinking to identify ribonucleoprotein-RNA interaction sites. This technique allows for specific crosslinking at longer wavelengths (320-360 nm), minimizing RNA damage compared to standard UV light .

- Metabolic Labeling : The compound is used for pulse labeling of newly transcribed RNA, enabling researchers to analyze RNA synthesis and degradation processes. This application is particularly beneficial due to its lower cytotoxicity compared to other uridine derivatives .

- RNA Sequencing : Recent studies have shown that derivatives of 4-thiouridine can improve labeling efficiency in RNA sequencing by facilitating cell permeation and bypassing the rate-limiting phosphorylation step .

Therapeutic Potential

Research has indicated that 4-thiouridine exhibits anti-inflammatory properties, making it a candidate for therapeutic applications:

- Inflammation Models : In vivo studies demonstrated that co-administration of 4-thiouridine in animal models significantly reduced lung inflammation and edema induced by Sephadex. The compound decreased leukocyte infiltration and pro-inflammatory cytokine levels (e.g., TNF) in bronchoalveolar lavage fluid, suggesting its potential as an anti-inflammatory agent .

- Role in Disease Treatment : The pharmacological effects observed with 4-thiouridine suggest its potential use in treating inflammatory diseases, particularly those involving eosinophilic responses such as asthma .

Biochemical Research

In addition to therapeutic applications, this compound plays a crucial role in biochemical research:

- Enzyme Substrates : Studies have identified 4-thio-UTP as a preferred substrate for TudS-like desulfidases, which are involved in recycling tRNA-derived nucleosides. This highlights its importance in understanding RNA metabolism and enzyme interactions within the cell .

- Stabilization of RNA Structures : The incorporation of 4-thiouridine into RNA can stabilize codon-anticodon interactions, enhancing the structural integrity of tRNA molecules during translation processes .

Table 1: Summary of Applications and Findings

| Application | Description | Key Findings |

|---|---|---|

| Photocrosslinking | Identifying ribonucleoprotein-RNA interactions | Specific crosslinking with minimal RNA damage at longer UV wavelengths |

| Metabolic labeling | Analyzing newly transcribed RNA | Lower cytotoxicity compared to artificial uridine derivatives |

| Anti-inflammatory effects | Reducing inflammation in animal models | Significant reduction in leukocyte infiltration and pro-inflammatory cytokines |

| Enzyme substrate | Role in recycling tRNA-derived nucleosides | Preferred substrate for TudS-like desulfidases |

| Stabilization of RNA structures | Enhancing codon-anticodon interactions | Improved structural integrity during translation processes |

作用機序

4-チオ-UTPは、主に転写中にRNAに取り込まれることによって効果を発揮します。4位にある硫黄原子は、タンパク質やその他の分子との特定の相互作用を可能にします。UV照射により、硫黄原子は近くのタンパク質と共有結合を形成し、RNA-タンパク質相互作用の研究が可能になります。 このメカニズムは、PAR-CLIP(光活性化リボヌクレオチド強化架橋および免疫沈降)などの技術で特に役立ちます .

類似化合物:

4-チオ-CTP(4-チオシチジン-5'-トリリン酸): 4-チオ-UTPに似ていますが、ウリジンではなくシチジンです。

2'-NH2-dUTP(2'-アミノ-2'-デオキシウリジン-5'-トリリン酸): SELEX(指数関数的濃縮によるリガンドの系統的進化)で使用される別の修飾ヌクレオチド。

2'-FdUTP(2'-フルオロ-2'-デオキシウリジン-5'-トリリン酸): RNA研究で使用されるフッ素化アナログ.

独自性: 4-チオ-UTPは、硫黄原子により、UV光下での安定性の向上や特定の反応性など、明確な化学的特性を持つため、ユニークです。 これは、架橋研究とRNA-タンパク質相互作用の調査に特に役立ちます .

類似化合物との比較

4-Thio-CTP (4-Thio-cytidine-5’-triphosphate): Similar to 4-Thio-UTP but with cytidine instead of uridine.

2’-NH2-dUTP (2’-Amino-2’-deoxyuridine-5’-triphosphate): Another modified nucleotide used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

2’-FdUTP (2’-Fluoro-2’-deoxyuridine-5’-triphosphate): A fluorinated analog used in RNA research.

Uniqueness: 4-Thio-UTP is unique due to its sulfur atom, which provides distinct chemical properties such as enhanced stability and specific reactivity under UV light. This makes it particularly valuable for crosslinking studies and the investigation of RNA-protein interactions .

生物活性

4-Thiouridine triphosphate (4-thio-UTP) is a modified nucleotide that plays a significant role in various biological processes, particularly in RNA metabolism and function. This article explores its biological activity, focusing on its synthesis, effects on RNA synthesis, and potential applications in research and therapy.

1. Synthesis and Modification of 4-Thiouridine

4-Thiouridine is synthesized from uridine through the action of specific enzymes. In Escherichia coli, the biosynthesis involves two key enzymes: cysteine desulfurase (IscS) and tRNA 4-thiouridine synthetase (ThiI). IscS activates sulfur from cysteine, which is then transferred to uridine by ThiI, resulting in the formation of 4-thiouridine at position 8 of tRNA molecules .

Table 1: Enzymatic Pathways for 4-Thiouridine Biosynthesis

| Organism | Enzyme | Function |

|---|---|---|

| E. coli | IscS | Cysteine desulfurase; activates sulfur from cysteine |

| E. coli | ThiI | Transfers sulfur to uridine to form 4-thiouridine |

| Methanogenic Archaea | Unknown | Lacks IscS; alternative mechanisms for synthesis |

2.1 Inhibition of RNA Synthesis

Research indicates that high concentrations of 4-thiouridine can inhibit ribosomal RNA (rRNA) synthesis, leading to nucleolar stress responses. For instance, concentrations above 50 µM significantly reduce the production and processing of 47S rRNA in human cells, triggering the translocation of nucleolar proteins such as nucleophosmin (NPM1) to the nucleoplasm. This process stabilizes the tumor suppressor protein p53 and inhibits cell proliferation .

2.2 Role in tRNA Functionality

The presence of 4-thiouridine in tRNA is crucial for its stability and function. Studies have shown that enzymes like TudS act on tRNA-derived sulfur-containing degradation products, facilitating the recycling of modified nucleotides . The desulfidase activity of TudS is essential for preventing erroneous incorporation of 4-thio-UTP into RNA during transcription, thus maintaining fidelity in protein synthesis .

3.1 Nucleolar Stress Response Induced by 4-Thiouridine

A study conducted on U2OS cells demonstrated that treatment with 4-thiouridine at concentrations exceeding 100 µM resulted in a complete block of rRNA processing. The study highlighted that while lower concentrations are effective for labeling nascent RNA without significant inhibition, higher concentrations induce a robust nucleolar stress response characterized by p53 stabilization and cell cycle arrest .

3.2 Impact on tRNA Modification Regulation

In another investigation, researchers explored the role of TudS in regulating tRNA modifications under stress conditions. The findings suggested that reduced levels of tRNA 4-thiouridine could alleviate growth delays induced by near-UV light exposure, indicating a protective mechanism against oxidative stress .

4. Applications in Research and Therapeutics

The unique properties of 4-thiouridine have made it valuable in various experimental techniques:

- RNA Labeling : It is widely used in nascent RNA labeling techniques such as photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP), allowing researchers to study RNA dynamics and gene expression .

- Therapeutic Potential : Given its role in modulating RNA metabolism, there is ongoing research into using thiolated nucleotides as therapeutic agents in cancer treatment and viral infections .

5. Conclusion

The biological activity of this compound encompasses critical roles in RNA synthesis regulation, tRNA functionality, and cellular stress responses. Its dual nature as both a substrate for enzymatic reactions and an inhibitor at high concentrations highlights its importance in cellular biology. Ongoing research continues to uncover its potential applications in therapeutic contexts, making it a compound of significant interest in molecular biology.

Q & A

Basic Research Questions

Q. How is 4-Thio-UTP synthesized and incorporated into RNA for crosslinking experiments?

- Methodological Answer : 4-Thio-UTP is synthesized via enzymatic reactions using T7 RNA polymerase, with optimized conditions including 200 µM 4-S-UTP, 500 mM ATP/GTP, and radiolabeled CTP for tracking. The RNA is purified via urea-PAGE or gel isolation to ensure specificity . For crosslinking, 4-Thio-UTP-substituted RNA is exposed to UVC (365 nm) to induce covalent bonds with interacting proteins, followed by gel retardation assays or sedimentation analysis to validate interactions .

Q. What experimental approaches are used to determine 4-Thio-UTP's receptor agonist activity?

- Methodological Answer : P2Y2/P2Y4 receptor activation is quantified using calcium flux assays or cAMP accumulation studies. EC50 values (35 nM for hP2Y2, 350 nM for hP2Y4) are derived from dose-response curves. Researchers must account for cell type-specific receptor expression and use antagonists like ARL 67156 to confirm specificity .

Q. How can 4-Thio-UTP be detected and quantified in cellular systems?

- Methodological Answer : Metabolic labeling with 250 µM 4-Thio-UTP followed by biotinylation using 5-(iodoacetamido)-fluorescein enables fluorescence detection. For quantification, LC-MS/MS is employed to distinguish 4-Thio-UTP from degradation products like 4-thiouridine or 4-thio-UMP .

Advanced Research Questions

Q. How can researchers optimize 4-Thio-UTP crosslinking efficiency in RNA-protein interaction studies?

- Methodological Answer : Crosslinking efficiency depends on UVC dosage (e.g., 180 mJ/cm² for PAR-CRAC) and RNA secondary structure. Pre-treatment with RNase inhibitors and post-crosslinking RNA fragmentation (via sonication or enzymatic digestion) improves resolution. Validation via Northern blotting or sequencing of T-to-C mutations in crosslinked RNA-protein complexes is critical .

Q. What strategies address contradictions in 4-Thio-UTP's metabolic stability across experimental models?

- Methodological Answer : Degradation by enzymes like uridine phosphorylase can reduce 4-Thio-UTP stability. Use phosphorolysis inhibitors or knockout cell lines (e.g., Δnuv mutants in Salmonella) to mitigate this. Parallel experiments with LC-MS/MS monitoring of 4-Thio-UTP and its metabolites (e.g., 4-thio-UDP glucose) are recommended .

Q. How can 4-Thio-UTP labeling be integrated with transcriptome-wide analysis of RNA dynamics?

- Methodological Answer : Combine 4-Thio-UTP pulse-chase labeling with RNA-seq. After biotinylation and streptavidin bead enrichment, perform ScriptSeq library preparation for stranded RNA sequencing. Data analysis pipelines must account for incorporation biases (e.g., T-to-C mismatches in PAR-CRAC datasets) .

Q. What are the implications of 4-Thio-UTP's role in bacterial stress response pathways?

- Methodological Answer : In Salmonella typhimurium, 4-Thio-UTP in tRNA near-UV crosslinking triggers ppGpp and ApppGpp synthesis, activating oxidative defense proteins. Researchers should use ΔthiI mutants (lacking tRNA 4-thiouridine synthase) to dissect this pathway and quantify ApppGpp via HPLC .

Methodological Notes for Experimental Design

- Critical Controls : Include unlabeled UTP controls in crosslinking experiments to distinguish nonspecific binding. For receptor studies, validate agonist activity against P2Y2/P4Y4-negative cell lines.

- Data Interpretation : EC50 variability may arise from differences in cell membrane permeability or intracellular nucleotide degradation rates. Normalize data to internal standards (e.g., ATP levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。